molecular formula C14H17N B13778238 2,5-Dimethyl-1-(4-methylbenzyl)-1h-pyrrole

2,5-Dimethyl-1-(4-methylbenzyl)-1h-pyrrole

Cat. No.: B13778238
M. Wt: 199.29 g/mol
InChI Key: OCKLSLNADYLNNG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its structural features, which include two methyl groups at the 2 and 5 positions and a 4-methylbenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, 2,5-hexanedione can be used as the dicarbonyl compound, and 4-methylbenzylamine as the amine source. The reaction typically occurs under acidic conditions, often using a catalyst like p-toluenesulfonic acid, and is conducted at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica-supported acids or metal catalysts can be employed to optimize the reaction conditions. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

    Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Pyrrole-2,5-dicarboxylic acids.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain applications.

    1-Benzyl-2,5-dimethylpyrrole: Similar structure but with a benzyl group instead of a 4-methylbenzyl group, which may influence its reactivity and biological activity.

Uniqueness

2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole is unique due to the presence of both methyl groups and the 4-methylbenzyl group, which confer distinct steric and electronic properties. These features can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrole

InChI

InChI=1S/C14H17N/c1-11-4-8-14(9-5-11)10-15-12(2)6-7-13(15)3/h4-9H,10H2,1-3H3

InChI Key

OCKLSLNADYLNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=C2C)C

Origin of Product

United States

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